Sodium borodeuteride
Overview
Description
Sodium borodeuteride, with the chemical formula NaBD₄, is an inorganic compound that serves as a stable isotope and is commonly used as a reducing agent . It is a deuterated form of sodium borohydride, where the hydrogen atoms are replaced with deuterium, making it a valuable compound in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium borodeuteride can be synthesized through several methods. One common method involves the reaction of sodium deuteride with boron-containing deuterides such as trimethyl deutroborate, boron oxide, sodium metaborate, and anhydrous borax under optimal conditions . Another method involves treating a trialkylamineborane with deuterio-sulfuric acid in deuterium oxide, followed by the reaction of the deuterated trialkylamineborane with an alkali metal alkoxide .
Industrial Production Methods: Industrial production of this compound typically involves the electrochemical–electrolysis method using anhydrous borax or sodium metaborate in an alkaline NaOD solution . This method is preferred due to its efficiency and ability to produce high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: Sodium borodeuteride primarily undergoes reduction reactions. It is widely used for the reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols . It can also reduce nitriles to amines or aldehydes, depending on the reaction conditions .
Common Reagents and Conditions:
Reduction of Carbonyl Compounds: this compound is used in the presence of catalysts such as tin-mediated catalysts for asymmetric reduction.
Deuteration Reactions: It is used in the deuteration of quinoxalinones with olefins in the presence of iron (III) promoted catalysts.
Major Products: The major products formed from these reactions include deuterated alcohols, amines, and other deuterated organic compounds .
Scientific Research Applications
Sodium borodeuteride has a wide range of applications in scientific research:
Mechanism of Action
Sodium borodeuteride exerts its effects through its ability to donate deuterium atoms in reduction reactions. The deuterium atoms replace hydrogen atoms in the target molecules, resulting in deuterated products . This mechanism is particularly useful in the study of reaction mechanisms and the synthesis of deuterium-labeled compounds .
Comparison with Similar Compounds
Sodium borohydride (NaBH₄): Similar to sodium borodeuteride but contains hydrogen instead of deuterium.
Lithium borodeuteride (LiBD₄): Another deuterated reducing agent with similar applications but different reactivity due to the presence of lithium.
Potassium borodeuteride (KBH₄): Similar to this compound but contains potassium instead of sodium.
Uniqueness: this compound is unique due to its high isotopic purity and stability, making it an ideal choice for deuterium labeling in scientific research . Its ability to selectively reduce specific functional groups without affecting others adds to its versatility and usefulness in various applications .
Properties
IUPAC Name |
sodium;tetradeuterioboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQDYZUWIQVZSF-XWFVQAFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])[2H].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166138 | |
Record name | Sodium (2H4)tetrahydroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
Record name | Sodium borodeuteride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13665 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15681-89-7 | |
Record name | Sodium borodeuteride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15681-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium (2H4)tetrahydroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [2H4]tetrahydroborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.